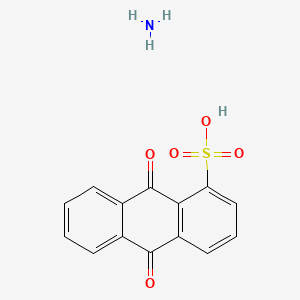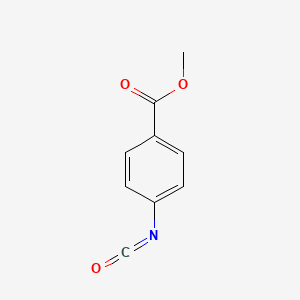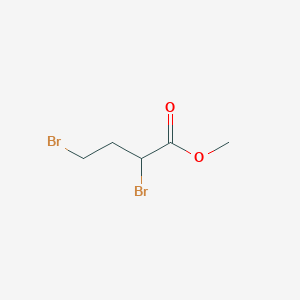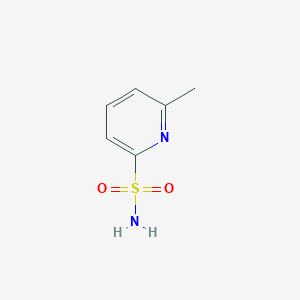
1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt is a chemical compound with the molecular formula C14H8O5S.H3N. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its anthraquinone structure, which is a derivative of anthracene, a polycyclic aromatic hydrocarbon.
Vorbereitungsmethoden
The synthesis of 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt typically involves the sulfonation of anthraquinone. The process can be summarized as follows:
Sulfonation Reaction: Anthraquinone is treated with sulfuric acid to introduce the sulfonic acid group at the desired position.
Neutralization: The resulting sulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to optimize the production process.
Analyse Chemischer Reaktionen
1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is employed in studies involving redox reactions and electron transfer processes.
Medicine: Research has explored its potential use in developing therapeutic agents due to its redox properties.
Industry: It is used in the textile industry for dyeing processes and in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it useful in electron transfer studies. Its molecular targets and pathways include interactions with enzymes and other proteins involved in redox processes.
Vergleich Mit ähnlichen Verbindungen
1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt can be compared with other anthraquinone derivatives, such as:
Anthraquinone-2-sulfonic acid sodium salt: Similar in structure but with a sodium ion instead of ammonium.
Anthraquinone-1-sulfonic acid: Differing in the position of the sulfonic acid group.
Anthraquinone-2-carboxylic acid: Featuring a carboxylic acid group instead of a sulfonic acid group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ammonium ion, which can influence its solubility and reactivity.
Eigenschaften
CAS-Nummer |
55812-59-4 |
|---|---|
Molekularformel |
C14H11NO5S |
Molekulargewicht |
305.31 g/mol |
IUPAC-Name |
azanium;9,10-dioxoanthracene-1-sulfonate |
InChI |
InChI=1S/C14H8O5S.H3N/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19;/h1-7H,(H,17,18,19);1H3 |
InChI-Schlüssel |
DYEWIYCIFREDCH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O.N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[NH4+] |
Key on ui other cas no. |
55812-59-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















